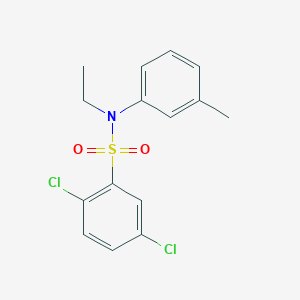![molecular formula C24H22FNO5S B281228 Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has also been shown to interact with the glucocorticoid receptor, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection of neurons from oxidative stress. Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has also been shown to have a low toxicity profile in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A in lab experiments is its potential to target multiple signaling pathways, making it a useful tool for studying complex biological processes. However, one limitation is that the synthesis of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A can be challenging and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research involving Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A. One area of interest is the development of more efficient synthesis methods to increase the availability of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A and its potential applications in various disease models. Finally, the development of more potent analogs of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A is a synthetic compound with potential applications in a variety of scientific research areas, including cancer treatment, anti-inflammatory therapy, and neuroprotection. While its mechanism of action is not fully understood, it has been shown to modulate various signaling pathways and have a low toxicity profile. Further research is needed to fully understand the potential of Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A and its future applications in scientific research.
Métodos De Síntesis
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A can be synthesized through a multistep process involving the reaction of 2-methylnaphthoquinone with butyl malonate, followed by the addition of a fluorophenylsulfonyl group and a carboxylate group. The final product is obtained through a series of purification and isolation steps.
Aplicaciones Científicas De Investigación
Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has shown promise in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer research, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In anti-inflammatory therapy, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate A has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C24H22FNO5S |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
butyl 5-[(4-fluorophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H22FNO5S/c1-3-4-13-30-24(27)22-15(2)31-23-19-8-6-5-7-18(19)21(14-20(22)23)26-32(28,29)17-11-9-16(25)10-12-17/h5-12,14,26H,3-4,13H2,1-2H3 |
Clave InChI |
ZKNCKKBHCUJEIU-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)
![N-(3,4-dimethylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281163.png)



